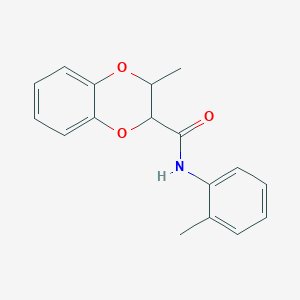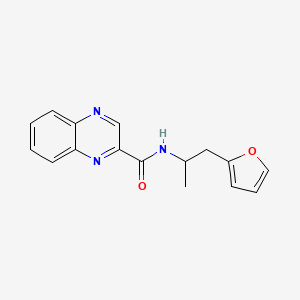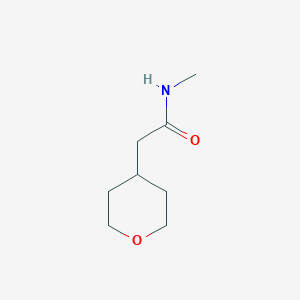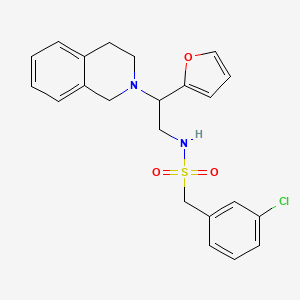![molecular formula C25H29N3O4 B2550602 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1798660-68-0](/img/structure/B2550602.png)
5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The structure of this compound suggests potential pharmacological properties, as it contains a 1,2,4-oxadiazole ring, which is known to be a versatile scaffold in drug design .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with various reagents. For instance, 2,5-disubstituted 1,3,4-oxadiazoles have been prepared from hydrazides by reaction with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Similarly, the synthesis of the compound would likely involve the formation of an intermediate from the corresponding hydrazide and subsequent cyclization to form the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been confirmed using various spectroscopic methods, including IR, NMR, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. The presence of substituents such as the tert-butyl group and dimethoxyphenyl group in the compound of interest would influence its molecular conformation and, consequently, its biological activity.
Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives can participate in various chemical reactions, depending on their substituents. The reactivity of these compounds is often explored in the context of their potential as bioactive molecules. For example, some oxadiazole derivatives have been evaluated for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase . The specific chemical reactions and interactions of "5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole" would depend on its precise chemical structure and the nature of its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of bulky groups like tert-butyl or electron-donating groups like methoxy can affect these properties. For instance, the presence of tert-butyl groups has been shown to impact the lipophilicity and, consequently, the cell wall permeability of these molecules . The specific properties of the compound would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1,2,4-oxadiazole derivatives are synthesized through various chemical routes, emphasizing the versatility and adaptability of this scaffold for different scientific applications. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized, showcasing their potential in antitumor activity. These compounds were evaluated against a panel of cell lines, demonstrating significant biological activities which could be instrumental in the development of new therapeutic agents (Maftei et al., 2013).
Antioxidant Activity
The antioxidant properties of 1,2,4-oxadiazole derivatives have been explored, with compounds showing significant free-radical scavenging ability. This suggests their potential use in combating oxidative stress-related diseases (Shakir et al., 2014).
Applications in Organic Electronics
1,2,4-oxadiazole derivatives have found applications in the field of organic electronics, particularly as hole-blocking materials in organic light-emitting diodes (OLEDs). The synthesis and structure-property relationships of these compounds are critical for enhancing device performance, indicating the broad applicability of 1,2,4-oxadiazole derivatives beyond biological systems (Wang et al., 2001).
Enzymatic Activity and Metabolic Studies
The enzymatic activity and metabolic profiling of 1,2,4-oxadiazole derivatives have been studied, providing insights into their pharmacokinetic properties and mechanisms of action. For instance, the metabolic pathways of certain 1,2,4-oxadiazole compounds in liver microsomes have been elucidated, offering valuable information for drug development processes (Yoo et al., 2008).
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-25(2,3)18-11-8-16(9-12-18)24(29)28-14-6-7-19(28)23-26-22(27-32-23)17-10-13-20(30-4)21(15-17)31-5/h8-13,15,19H,6-7,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXBUNPSHYGSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)



![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)
![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)
![ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2550532.png)



![N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2550541.png)
